Codeine phosphate is a semi-synthetic opioid derived from the opium poppy, specifically from morphine. It is commonly used as an analgesic (pain reliever), antitussive (cough suppressant), and anti-diarrheal agent. The compound appears as colorless or white crystalline powder, is odorless, and has a bitter taste. Its molecular formula is with a molecular weight of approximately 406.4 g/mol. Codeine phosphate is soluble in water, with a pH of around 4.2 to 5 in a 4% solution, indicating its acidic nature .
Codeine phosphate hemihydrate is a prescription medication with potential risks:
Due to its importance as an Active Pharmaceutical Ingredient (API), researchers are interested in the physical characteristics of codeine phosphate hemihydrate. Studies have explored how this form interacts with water molecules, forming hydrates (compounds containing water molecules within their crystal structure) []. One key finding is that codeine phosphate can exist in multiple hydrate forms, including the hemihydrate (containing one and a half water molecules per molecule of codeine phosphate) and the sesquihydrate (containing one and a half water molecules) []. These forms can interconvert under certain conditions, such as changes in temperature or moisture []. Understanding these transformations is crucial for ensuring the stability and effectiveness of medications containing codeine phosphate hemihydrate.
Developing accurate methods to detect and quantify codeine phosphate hemihydrate is essential for research and quality control purposes. Studies have compared various analytical techniques, such as chromatography and spectrometry, to determine the most efficient way to measure codeine phosphate hemihydrate in different matrices. This research helps ensure the accuracy of data collected during scientific investigations involving codeine phosphate hemihydrate.
Codeine phosphate can be synthesized through several methods:
These methods allow for the production of various hydrates and anhydrates of codeine phosphate, influencing its solubility and pharmacokinetics .
Codeine phosphate has several applications:
Studies have shown that codeine phosphate interacts with various other medications and biological systems:
Codeine phosphate shares similarities with several other opioids and alkaloids. Here are some comparable compounds:
| Compound | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Morphine | Direct precursor | Strong analgesic | Higher potency than codeine |
| Oxycodone | Semi-synthetic opioid | Pain relief | More potent and faster acting |
| Hydrocodone | Semi-synthetic opioid | Pain relief and cough suppression | Often combined with acetaminophen |
| Thebaine | Natural alkaloid | Limited medicinal use | Not used as an analgesic |
| Dihydrocodeine | Semi-synthetic opioid | Pain relief | Less potent than codeine |
Codeine phosphate's uniqueness lies in its balanced efficacy as an analgesic while having a lower potential for abuse compared to stronger opioids like morphine or oxycodone. Its diverse applications beyond pain management also highlight its versatility in clinical settings.
Codeine phosphate is a salt derived from codeine (C₁₈H₂₁NO₃) and phosphoric acid (H₃PO₄). Its molecular formula varies with hydration state:
The anhydrous form lacks water molecules (C₁₈H₂₁NO₃·H₃PO₄), with a molecular weight of 397.36 g/mol. Structural analysis confirms the presence of a methylmorphine backbone with a phosphate counterion, where the nitrogen atom in the piperidine ring is protonated.
Codeine phosphate exhibits five solid-state forms: three hydrates (hemihydrate, sesquihydrate, trihemihydrate) and two anhydrates. Key differences include:
The hemihydrate’s asymmetric unit contains two codeine cations, two dihydrogen phosphate anions, and one water molecule, forming a three-dimensional hydrogen-bonded framework. The sesquihydrate’s additional water molecule alters crystal morphology, yielding larger, more irregular particles.
Codeine phosphate exhibits λₘₐₓ at 284 nm in 0.1 M NaOH, attributed to the conjugated aromatic system. In methanol, a redshift to 270 nm occurs due to solvent polarity effects.
The Raman spectrum of codeine phosphate is dominated by bands at 535 cm⁻¹ (A-ring CH bending) and 1595 cm⁻¹ (B-ring CC stretching). Surface-enhanced Raman spectroscopy (SERS) on gold colloids intensifies peaks at 1220 cm⁻¹ and 1435 cm⁻¹, enabling trace detection.
Codeine phosphate forms stable complexes with transition metals via its phenolic oxygen and methoxy group. Representative examples include:
Acute Toxic;Irritant;Health Hazard